molecular formula C21H17N3O5S3 B2433004 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide CAS No. 886901-70-8

2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2433004
CAS No.: 886901-70-8
M. Wt: 487.56
InChI Key: LKLKJORZQRPDTK-UHFFFAOYSA-N
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Description

2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]thiazole ring, a methylsulfonyl group, and a phenylsulfonamido group

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, preventing the complex from releasing the products and thus slowing down the enzyme’s activity. The compound also shows good copper chelation , which can be beneficial in conditions where copper ions contribute to oxidative stress and damage.

Biochemical Pathways

The compound’s AChE inhibition and copper chelation abilities affect the cholinergic pathway and copper homeostasis , respectively . By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission. Its copper chelation ability can help reduce copper-induced oxidative stress.

Pharmacokinetics

Its low toxicity and ability to impede loss of cell viability suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has shown to inhibit Aβ 1-42 aggregation , a key factor in the development of Alzheimer’s disease. It also exhibits neuroprotective properties , as it can impede the loss of cell viability caused by H2O2 neurotoxicity . Notably, the compound significantly improved cognition and spatial memory in a scopolamine-induced memory deficit mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the benzo[d]thiazole ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenylsulfonamido group: This is done by reacting the intermediate with phenylsulfonyl chloride under basic conditions.

    Formation of the final benzamide structure: The final step involves the amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c1-31(26,27)15-11-12-18-19(13-15)30-21(22-18)23-20(25)16-9-5-6-10-17(16)24-32(28,29)14-7-3-2-4-8-14/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLKJORZQRPDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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